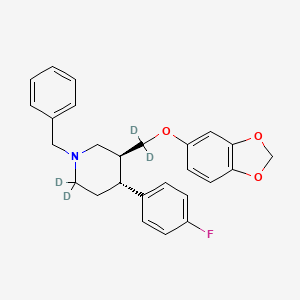

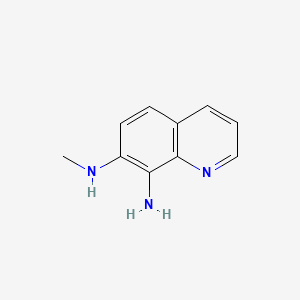

![molecular formula C8H9FN2O4S B563633 cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 CAS No. 1217728-33-0](/img/structure/B563633.png)

cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

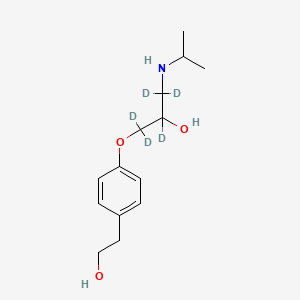

“Cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2” is a compound with the molecular formula C8H9FN2O4S . It is an antiviral nucleoside analog and also an impurity found in emtricitabine . The compound is also related to Lamivudine .

Molecular Structure Analysis

The compound has a molecular weight of 251.21 g/mol . The IUPAC name is 5-fluoro-1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidine-2,4-dione . The InChI and SMILES strings provide more detailed structural information .Physical And Chemical Properties Analysis

The compound has a molecular weight of 251.21 g/mol, and its computed properties include a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 . The compound is sparingly soluble in DMSO and slightly soluble in methanol . It has a melting point of 192-194°C .Aplicaciones Científicas De Investigación

Structural Analysis and Enantiomeric Properties

Absolute Configuration of the Antiviral Agent

The absolute configuration of cis 5-Fluoro-1-[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-2,4(1H,3H)-pyrimidinedione-13C,15N2 (FTC) was determined through X-ray crystallographic analysis, highlighting the L-isomer as the most active enantiomer. This study detailed the molecular structure and conformations, crucial for understanding the compound's antiviral mechanisms (Van Roey et al., 1993).

Antiviral Mechanisms

HIV-1 Reverse Transcriptase Inhibition

Both enantiomers of the compound, particularly the (-) enantiomer, demonstrated a potent inhibitory effect on the production of full-length minus-strand DNA in an endogenous reverse transcriptase reaction, a significant step in the replication process of HIV-1 (Wilson et al., 1993).

Anti-Hepatitis B Virus Activities

The (-) enantiomer of the compound showed potent antiviral activity against hepatitis B virus (HBV) with minimal cytotoxicity, indicating its potential as a therapeutic agent for HBV infection. The study emphasizes the importance of the anabolism to the 5'-triphosphate for its antiviral activity (Furman et al., 1992).

Metabolic Studies

Human Urinary Metabolites Identification

The compound's metabolites in human urine were identified using advanced spectroscopic methods, aiding in understanding the drug's metabolism and excretion profile, which is crucial for its pharmacokinetics (Shockcor et al., 1996).

Pharmacological Studies

In Vivo Antiviral Activity and Pharmacokinetics

Studies in various animal models, including woodchucks and mice, demonstrated the compound's pharmacokinetics, bioavailability, and potent anti-HBV activity. These studies are pivotal in advancing the compound's preclinical development and understanding its therapeutic potential and safety profile (Cullen et al., 1997; Frick et al., 1994).

Synthetic and Analytical Studies

Synthesis of Lamivudine and Analogues

The synthesis methods for lamivudine (a closely related compound) and its analogues have been explored, providing insight into the chemical properties and potential for further modification to enhance therapeutic effectiveness (Roy et al., 2009; Khan et al., 1999).

Mecanismo De Acción

Target of Action

The compound, also known as “5-Fluoro-1-(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-ylpyrimidine-2,4-dione”, is an antiviral nucleoside analog . It primarily targets the human immunodeficiency virus type 1 (HIV-1) .

Mode of Action

The compound acts as a potent inhibitor of HIV-1 It interacts with the virus and inhibits its replication, thereby preventing the spread of the virus within the host

Biochemical Pathways

The compound affects the biochemical pathways involved in the replication of HIV-1 . By inhibiting these pathways, it disrupts the life cycle of the virus and prevents it from infecting new cells.

Pharmacokinetics

It is known to be sparingly soluble in dmso and slightly soluble in methanol , which may influence its bioavailability and distribution within the body.

Result of Action

The result of the compound’s action is the inhibition of HIV-1 replication . This leads to a decrease in viral load within the host, slowing the progression of the disease and reducing the risk of transmission.

Propiedades

IUPAC Name |

5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](213C,1,3-15N2)pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O4S/c9-4-1-11(8(14)10-7(4)13)5-3-16-6(2-12)15-5/h1,5-6,12H,2-3H2,(H,10,13,14)/t5-,6+/m0/s1/i8+1,10+1,11+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOGYOPLNKQJQFM-WHTUVWIHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(S1)CO)N2C=C(C(=O)NC2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O[C@H](S1)CO)[15N]2C=C(C(=O)[15NH][13C]2=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675906 |

Source

|

| Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217728-33-0 |

Source

|

| Record name | 5-Fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl](2-~13~C,~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

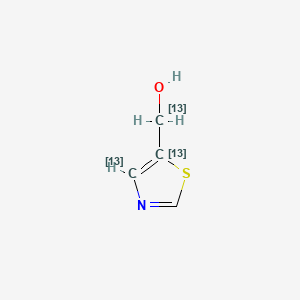

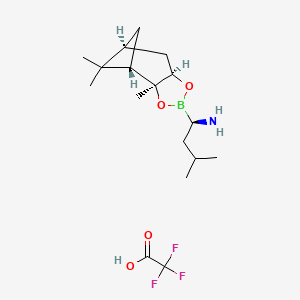

![4-[(1-Oxopropyl)(phenyl-13C6-amino]-1-benzyl-4-piperidinecarboxylic Acid Methyl Ester](/img/no-structure.png)

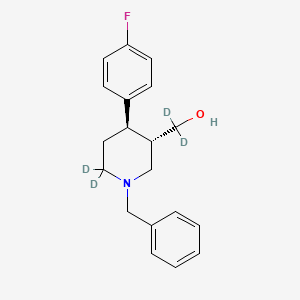

![1-(Benzyl-d5)-4-[(5-benzyloxy-6-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563559.png)

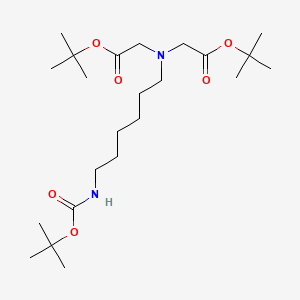

![1-(Benzyl-d5)-4-[(6-benzyloxy-5-methoxy-1-indanone)-2-ylidenyl]methylpiperidine](/img/structure/B563560.png)